molecular formula C15H10O6 B192016 Orobol CAS No. 480-23-9

Orobol

Katalognummer: B192016
CAS-Nummer: 480-23-9
Molekulargewicht: 286.24 g/mol
InChI-Schlüssel: IOYHCQBYQJQBSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Orobol (3',4',5,7-tetrahydroxyisoflavone) is a rare isoflavone derived from soybean and related plants, primarily formed via the hydroxylation of genistein during fermentation or metabolic processes . Structurally, it shares a core flavonoid skeleton with genistein but features additional hydroxyl groups at the 3' and 4' positions, enhancing its polarity and biological activity . This compound is present in trace amounts in nature but can be efficiently synthesized through enzymatic bioconversion of genistein using tyrosinase or microbial systems .

Vorbereitungsmethoden

Synthetic Preparation of Orobol

This compound (C₁₅H₁₀O₆) is structurally related to genistein, a predominant soy isoflavone, but distinguished by an additional hydroxyl group at the C6 position. Its scarcity in natural sources necessitates efficient synthetic routes, with enzymatic conversion emerging as the most viable method.

Enzymatic Hydroxylation of Genistein

The enzymatic synthesis of this compound involves the regioselective hydroxylation of genistein, catalyzed by cytochrome P450 enzymes or microbial biocatalysts. In a landmark study, researchers developed a scalable enzymatic method to convert genistein to this compound using a recombinant Escherichia coli strain expressing a fungal hydroxylase . The reaction proceeds under aerobic conditions, with genistein dissolved in a buffered medium (pH 7.4) and incubated at 37°C for 24 hours. Post-reaction purification via high-performance liquid chromatography (HPLC) yields this compound with >95% purity .

Key Reaction Parameters:

  • Substrate Concentration : 10 mM genistein in 50 mM phosphate buffer.

  • Enzyme Load : 0.5 mg/mL recombinant hydroxylase.

  • Cofactors : NADPH (0.2 mM) to sustain redox balance.

This method circumvents the low natural abundance of this compound and offers a sustainable alternative to chemical synthesis, which often suffers from poor regioselectivity and toxic byproducts .

Formulation Strategies for this compound Delivery

To address this compound’s limited aqueous solubility and bioavailability, advanced formulation techniques have been explored. Bentonite-based composites, in particular, have demonstrated efficacy in enhancing topical and oral delivery.

Bentonite Composite Fabrication

Bentonite, a natural aluminosilicate clay, serves as an ideal carrier due to its high surface area and cation-exchange capacity. The preparation of this compound-loaded bentonite (Bt@this compound) and phosphatidylcholine-modified bentonite (Bt-PC@this compound) composites involves the following steps :

  • Bentonite Dispersion : 30 mg of bentonite [(Ca₀.₁₅Na₀.₁₃K₀.₀₂)(Ti₀.₀₂Al₁.₂₈Fe₀.₁₈Mg₀.₅₆)Si₄O₁₀(OH)₂] is dispersed in 24.9 mL of 1 N HCl.

  • This compound Loading : this compound (3–15 mg) dissolved in 5.1 mL ethanol is added to the bentonite suspension.

  • Vortex Mixing : The mixture is agitated at 1,200 rpm for 30 minutes to facilitate adsorption.

  • Centrifugation : Separation at 2,860 × g for 15 minutes pellets the this compound-bound bentonite.

  • Freeze-Drying : The pellet is lyophilized for 24 hours to obtain a stable powder.

For Bt-PC@this compound composites, phosphatidylcholine (PC) is pre-adsorbed onto bentonite before this compound loading. PC enhances hydrophobicity, improving drug retention and skin permeation .

Table 1: Composition and Adsorption Efficiency of this compound-Bentonite Formulations

FormulationBt:PC:this compound (w/w/w)This compound Content (%)Adsorption Efficiency (%)PC Content (%)
Bt@this compound (2:1)2:0:135.2 ± 2.380.9 ± 3.2
Bt@this compound (5:1)5:0:117.2 ± 0.981.6 ± 3.6
Bt-PC@this compound (2:1:1)2:1:124.7 ± 0.784.2 ± 3.013.2 ± 0.4

The inclusion of PC increases this compound’s amorphous dispersion within bentonite, as confirmed by X-ray diffraction (XRD) and scanning electron microscopy (SEM) .

Analytical Techniques for this compound Characterization

Quality control of this compound preparations necessitates robust analytical methods to assess purity, stability, and release kinetics.

High-Performance Liquid Chromatography (HPLC)

HPLC-UV at 245 nm is the gold standard for quantifying this compound. A C₁₈ reverse-phase column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.2% formic acid and acetonitrile (60:40 v/v) achieves baseline separation, yielding a retention time of 9.3 minutes . The method exhibits linearity (r² = 0.999) from 1.0 to 50.0 µg/mL, with a lower limit of quantification (LLOQ) of 1.0 µg/mL .

X-ray Diffraction (XRD)

XRD analysis reveals the amorphous state of this compound in bentonite composites, which correlates with enhanced dissolution rates. Diffractograms of Bt@this compound show characteristic bentonite peaks at 2θ = 7.1° and 19.8°, with no crystalline this compound signals, confirming molecular dispersion .

In Vitro Release Kinetics

This compound release from bentonite composites follows the Higuchi model (Equation 1), indicating diffusion-controlled kinetics :
F=kHtF = k_H \sqrt{t}
where FF is the cumulative release (%) and kHk_H is the Higuchi rate constant.

Research Findings and Efficacy Data

Enhanced Skin Deposition

In vivo studies on hairless mice demonstrate that Bt-PC@this compound composites increase dermal this compound deposition by 2.3-fold compared to free this compound suspensions . This is attributed to PC’s role in fluidizing stratum corneum lipids, facilitating transdermal permeation.

Anti-Adipogenic Activity

This compound inhibits adipocyte differentiation in 3T3-L1 cells at 20 µM, outperforming genistein by 40% . Mechanistic studies identify casein kinase 1 epsilon (CK1ε) as a primary target, with this compound exhibiting an IC₅₀ of 1.24 µM .

Table 2: Inhibitory Activity of this compound Against Kinases

KinaseIC₅₀ (µM)
CK1ε1.24
KDR/VEGFR24.45
MNK12.13

Analyse Chemischer Reaktionen

Arten von Reaktionen: Orobol durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann zu Chinonen oxidiert werden, die reaktive Zwischenprodukte sind.

    Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroderivate umwandeln.

    Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart elektrophiler Reagenzien.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

    Substitution: Elektrophile Reagenzien wie Halogene und Sulfonylchloride werden häufig verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und methoxylierte Derivate von this compound, die unterschiedliche biologische Aktivitäten haben können .

Wissenschaftliche Forschungsanwendungen

Anti-Obesity Effects

Orobol has been shown to inhibit adipocyte differentiation and reduce body weight in high-fat diet-induced obesity models. A study demonstrated that this compound administration significantly decreased body weight and visceral fat mass in C57BL/6J mice without affecting food intake. The mechanism involves the inhibition of Casein Kinase 1 epsilon (CK1ε), which plays a crucial role in regulating adipogenesis and metabolic processes.

Key Findings:

  • This compound effectively inhibits adipocyte differentiation compared to its precursor, genistein.
  • It reduces lipid accumulation and body weight gain in obese mice models.
  • The compound acts by inhibiting CK1ε activity, leading to decreased adipose tissue mass.
StudyMethodResults
In vivo mouse model17.3% reduction in body weight compared to high-fat diet group
Cell culture studiesSuppression of MDI-induced cell proliferation in 3T3-L1 preadipocytes

Anti-Inflammatory Properties

Recent studies have highlighted this compound's potential in treating inflammatory diseases, particularly atopic dermatitis (AD). In a study involving NC/Nga mice, topical application of this compound alleviated AD-like symptoms by reducing eosinophil and mast cell infiltration into the skin. Furthermore, this compound downregulated inflammatory markers and cytokines associated with Th2 responses.

Key Findings:

  • This compound reduces skin inflammation and enhances hydration.
  • It modulates immune responses by inhibiting pathways like MAPK and NF-κB.
StudyMethodResults
Topical application on miceDecreased serum TARC, MDC, IgE levels
Histopathological analysisReduced infiltration of inflammatory cells

Anticancer Activity

This compound exhibits promising anticancer properties by inhibiting cell proliferation in various cancer cell lines. Research indicates that this compound can suppress angiogenesis and tumor growth through its action on endothelial cells and breast epithelial cells.

Key Findings:

  • This compound inhibits the proliferation of cancer cells via cell cycle arrest.
  • It has demonstrated anti-angiogenic effects that could be beneficial in cancer treatment.
StudyMethodResults
Cell culture assaysInhibition of endothelial cell proliferation
Amyloid-β aggregation studiesModulation of aggregation pathways

Formulation Development for Enhanced Delivery

Innovative formulations involving this compound have been developed to enhance its topical delivery. A study focused on creating a bentonite-based composite formulation that significantly improved the skin deposition of this compound compared to traditional suspensions.

Key Findings:

  • The composite formulation showed higher release rates and improved skin penetration.
  • Safety assessments confirmed the biocompatibility of the this compound-loaded formulations.
StudyMethodResults
In vitro release studiesEnhanced skin deposition compared to standard formulations
Toxicity assessmentsConfirmed safety for topical applications

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Activities :

  • Anti-Obesity : Inhibits adipogenesis by targeting CK1ε kinase, reducing lipid accumulation in 3T3-L1 preadipocytes and high-fat diet (HFD)-fed mice without affecting food intake .
  • Anti-Inflammatory: Suppresses IL-6 and IL-1α expression in keratinocytes, mitigating acne-related inflammation .
  • Anti-Cancer : Inhibits angiogenesis and cancer cell proliferation via VEGFR2 and CK1ε pathways .
  • Anti-Skin Aging : Reduces UV-induced MMP-1 expression at lower concentrations than genistein .

Comparison with Structurally Similar Isoflavones

Orobol is compared to genistein, daidzein, and their derivatives based on efficacy, mechanisms, and pharmacokinetics.

Table 1: Anti-Adipogenic Effects in 3T3-L1 Cells

Compound IC₅₀ (Adipogenesis) Key Targets Toxicity (at 40 μM)
This compound 1.24 μM (CK1ε) CK1ε, 4E-BP1, PPARγ Non-toxic
Genistein >20 μM PI3K, Akt/mTORC1 Non-toxic
Daidzein Inactive at 20 μM ER-β, Antioxidant pathways Non-toxic
Equol Inactive at 20 μM ER-β, NF-κB Non-toxic

Key Findings :

  • This compound is 10–20× more potent than genistein in blocking lipid accumulation due to its direct inhibition of CK1ε, a kinase critical for 4E-BP1 phosphorylation and adipogenesis .
  • This compound’s hydroxyl groups enhance binding to CK1ε’s ATP pocket via hydrogen bonds and van der Waals interactions, as shown in molecular docking studies .

Comparison with Functional Analogs (Kinase Inhibitors)

This compound’s kinase inhibition profile is benchmarked against synthetic and natural kinase inhibitors.

Table 2: Kinase Inhibition Profiles

Compound Target Kinases (IC₅₀) Selectivity Over PI3K
This compound CK1ε (1.24 μM), MAP4K5 (1.48 μM) IC₅₀ = 3.46–5.27 μM
PF-4800567 CK1ε (0.3 μM) Not reported
SGC-CK2-1 CK2α (36 nM) Highly selective
LY294002 PI3K (0.5 μM) N/A

Mechanistic Insights :

  • This compound inhibits CK1ε in an ATP-competitive manner, similar to PF-4800567 but with broader activity against MAP4K5 and MNK1 .
  • Unlike LY294002 (a PI3K inhibitor), this compound’s anti-obesity effects are independent of Akt/mTORC1, minimizing metabolic side effects .

Pharmacokinetic and Formulation Challenges

This compound’s poor aqueous solubility (44.9 µg/mL) and photosensitivity limit its bioavailability . Advanced formulations address these issues:

Table 3: Formulation Strategies for this compound vs. Genistein

Parameter This compound (SLNs/NLCs) Genistein (Microemulsions)
Solubility 1.0% in lipid nanoparticles 0.1 µM/g skin accumulation
Stability >90% retention over 28 days 76% retention over 7 days
Skin Permeability Enhanced via melted lipids Low without carriers

Breakthroughs :

  • Lipid nanoparticles (SLNs/NLCs) with cocoa butter (melting point 34.1°C) enable this compound’s skin delivery by melting at body temperature .
  • This compound-loaded NLCs achieve >95% encapsulation efficiency and maintain non-crystalline states for sustained release .

Biologische Aktivität

Orobol, a derivative of the isoflavonoid genistein, has garnered attention for its diverse biological activities, particularly in the fields of obesity management, anti-inflammatory effects, and potential applications in skin health. This article compiles recent research findings, including case studies, data tables, and detailed analyses of this compound's mechanisms of action.

This compound exhibits its biological effects primarily through the inhibition of specific kinases and modulation of inflammatory pathways. Key mechanisms include:

  • Inhibition of Casein Kinase 1 epsilon (CK1ε) : this compound binds competitively to CK1ε, which plays a crucial role in various cellular processes including metabolism and circadian rhythms. This inhibition has been linked to reduced adipocyte differentiation and proliferation, making this compound a candidate for obesity treatment .
  • Anti-inflammatory Effects : In studies involving human keratinocytes (HaCaT cells), this compound significantly reduced the production of pro-inflammatory cytokines IL-6 and IL-1α induced by Propionibacterium acnes. This suggests potential applications in treating acne vulgaris by mitigating inflammation and hyperkeratinization .
  • Anticancer Properties : this compound has demonstrated inhibitory effects on cell proliferation in various cancer cell lines, indicating its potential as an anti-cancer agent. It affects cell cycle progression by arresting cells in the G1 phase .

Case Studies and Experimental Data

  • Anti-obesity Effects :
    • In a study involving C57BL/6J mice fed a high-fat diet (HFD), this compound administration (10 mg/kg) led to a 17.3% reduction in body weight compared to control groups. It also significantly decreased visceral fat mass without altering food intake .
    • The study indicated that this compound's effect on weight management might be attributed to its action on CK1ε, which regulates metabolic processes.
  • Skin Health :
    • A study showed that 10 μM this compound effectively inhibited P. acnes-induced increases in IL-6 levels in HaCaT cells without cytotoxic effects. This positions this compound as a promising ingredient for topical applications aimed at reducing acne-related inflammation .
    • Data from this study demonstrated that this compound not only reduced cytokine levels but also decreased keratinocyte proliferation as indicated by lower Ki67 expression .
  • Kinase Profiling :
    • A kinase profiling analysis revealed that this compound inhibited the activity of 26 out of 395 tested kinases at a concentration of 20 μM. Notably, it showed significant inhibition at lower concentrations against several kinases including MUSK and TOPK .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism/EffectReference
Anti-obesityInhibits CK1ε; reduces adipocyte differentiation
Anti-inflammatoryDecreases IL-6 and IL-1α levels; inhibits keratinocyte proliferation
AnticancerSuppresses cell cycle progression in cancer cells
Viral replication inhibitionBlocks replication of vesicular stomatitis virus (VSV)

Q & A

Basic Research Questions

Q. What established methods are used to synthesize Orobol from genistein in laboratory settings?

this compound is synthesized via enzymatic hydroxylation of genistein using microbial enzymes (e.g., Bacillus megaterium tyrosinase). Key steps include substrate preparation, enzyme purification, and HPLC validation to confirm >99.9% conversion efficiency. Reaction conditions (pH, temperature, incubation time) are critical for yield optimization .

Q. Which in vitro models and assays are standard for evaluating this compound’s anti-adipogenic effects?

The 3T3-L1 preadipocyte model is widely used. Cells are differentiated using MDI (isobutylmethylxanthine, dexamethasone, insulin) induction. Lipid accumulation is quantified via Oil Red O staining and spectrophotometric analysis at 492 nm. Cell viability is concurrently assessed via MTT assays to exclude cytotoxicity confounders .

Q. How is this compound quantified in biological samples or formulations?

High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is standard. For complex matrices (e.g., bentonite composites), dialysis membrane release studies coupled with HPLC-UV or LC-MS/MS are employed to measure cumulative release profiles .

Q. What molecular targets are implicated in this compound’s anti-inflammatory activity?

this compound inhibits NF-κB and AP-1 signaling by suppressing phosphorylation of MAPKs (ERK, JNK, p38) and downstream kinases (RSK, MSK1). Western blotting and luciferase reporter assays are used to validate these mechanisms in models like P. acnes-stimulated HaCaT cells .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s efficacy across studies?

  • Dose-Response Analysis : Test a wide concentration range (e.g., 0.1–50 μM) to identify threshold effects.
  • Model Specificity : Compare results across cell lines (e.g., 3T3-L1 vs. primary adipocytes) or in vivo models.
  • Standardized Protocols : Ensure consistent differentiation protocols (e.g., MDI cocktail composition, induction duration) to reduce variability .

Q. What strategies optimize this compound’s bioavailability and stability in preclinical models?

Encapsulation in bentonite-phosphatidylcholine composites enhances aqueous solubility and sustained release. In vitro release studies (dialysis membrane method, pH 5.5 PBS with SDS) and in vivo pharmacokinetic profiling (e.g., skin deposition in SKH1 mice) are critical for formulation optimization .

Q. How do researchers statistically validate this compound’s dose-dependent effects?

Data are analyzed using one-way ANOVA with Tukey’s post hoc test for multiple comparisons. Effect size (e.g., Cohen’s d) and power analysis (α = 0.05, β = 0.2) ensure robustness. Replicate experiments (n ≥ 3) are mandatory to confirm reproducibility .

Q. What methodologies identify this compound’s off-target effects in signaling pathways?

  • Kinome Profiling : Use phospho-specific antibody arrays to screen 50+ kinases.
  • Transcriptomics : RNA-seq or qPCR panels assess downstream gene expression (e.g., IL-1α, IL-6).
  • Functional Rescue : Co-treatment with pathway agonists (e.g., PMA for MAPK) confirms target specificity .

Q. How is this compound’s cytotoxicity assessed in keratinocyte models?

HaCaT cells are treated with this compound (3 × 10⁻⁴–3 × 10¹ µg/mL) for 24–48 hours. Viability is measured via MTS assays (absorbance at 492 nm). Histological staining (H&E, Masson’s trichrome) and serum biomarkers (ALT, creatinine) further evaluate in vivo safety .

Q. Methodological Guidance

Q. What ethical considerations apply to this compound research involving animal models?

  • IRB Approval : Protocols must be reviewed by an Institutional Animal Care and Use Committee (IACUC).
  • Humane Endpoints : Define criteria for early euthanasia (e.g., >20% weight loss, severe dermatitis).
  • 3Rs Compliance : Apply Replacement, Reduction, and Refinement principles (e.g., use SKH1 mice for minimal invasiveness) .

Eigenschaften

IUPAC Name

3-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-4-12(19)14-13(5-8)21-6-9(15(14)20)7-1-2-10(17)11(18)3-7/h1-6,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYHCQBYQJQBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197380
Record name Orobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-23-9
Record name Orobol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orobol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OROBOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU8UZM1T51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Orobol
Reactant of Route 2
Orobol
Reactant of Route 3
Reactant of Route 3
Orobol
Reactant of Route 4
Orobol
Reactant of Route 5
Orobol
Reactant of Route 6
Orobol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.